molecular formula C16H25BO3 B11753078 2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B11753078
M. Wt: 276.2 g/mol
InChI Key: XSUMAENGLSIWFW-UHFFFAOYSA-N
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Description

2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a phenol group substituted with a tert-butyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of a phenol derivative with a tert-butyl group and a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the dioxaborolane moiety can coordinate with metal ions and act as a Lewis acid. These interactions can modulate the activity of biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butyl)-4-methylphenol: Lacks the dioxaborolane moiety, making it less versatile in coordination chemistry.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Lacks the tert-butyl group, affecting its steric and electronic properties.

Uniqueness

2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of the tert-butyl group and the dioxaborolane moiety, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for various applications in synthesis, catalysis, and material science.

Properties

Molecular Formula

C16H25BO3

Molecular Weight

276.2 g/mol

IUPAC Name

2-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C16H25BO3/c1-14(2,3)12-10-11(8-9-13(12)18)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3

InChI Key

XSUMAENGLSIWFW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(C)(C)C

Origin of Product

United States

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